molecular formula C10H15NO4S B7530562 N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide

N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide

Cat. No. B7530562
M. Wt: 245.30 g/mol
InChI Key: ZUWRFJHZKWQCFX-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide, also known as Dimesna, is a chemical compound that has been extensively studied for its potential therapeutic applications. Dimesna is a sulfhydryl compound that has been shown to have antioxidant properties, making it a promising candidate for use in a variety of medical applications.

Mechanism of Action

The exact mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide is not fully understood, but it is believed to work by scavenging free radicals and protecting against oxidative stress. Additionally, N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide may help to enhance the activity of certain chemotherapy drugs, making them more effective at killing cancer cells.
Biochemical and Physiological Effects:
N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and antitumor effects. It has also been shown to have a protective effect on the liver, making it a potential candidate for use in the treatment of liver disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide in lab experiments is its antioxidant properties, which can help protect against oxidative stress and other forms of cellular damage. However, one limitation of using N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide is that it may interfere with the activity of certain enzymes, making it difficult to study their function.

Future Directions

There are a number of potential future directions for research on N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide. One area of interest is the development of new drug formulations that can enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzyl chloride with sodium methanesulfinate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with thioacetic acid, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have antioxidant properties that can help protect against the damaging effects of chemotherapy and radiation therapy. Additionally, N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide has been shown to have antitumor effects, making it a promising candidate for use in cancer treatment.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-9-6-4-5-8(10(9)15-2)7-11-16(3,12)13/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRFJHZKWQCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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